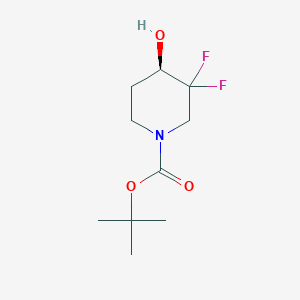(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13661644
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17F2NO3 |
|---|---|
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | GISYXRBCSOIMTM-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (4R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, reflecting its stereochemistry at the fourth carbon of the piperidine ring . Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 249.24 g/mol . The structure integrates a six-membered piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at position 3, and a hydroxyl group at position 4 in the R-configuration (Fig. 1).
Stereochemical Analysis
The R-configuration at the 4-hydroxyl group is critical for its biological interactions. Computational models using InChIKey UDAPJZPQZNOQQN-UHFFFAOYSA-N confirm the spatial arrangement of substituents, which influences hydrogen-bonding capacity and metabolic stability . Comparative studies with analogous compounds, such as the S-enantiomer, reveal divergent pharmacokinetic profiles, underscoring the importance of stereochemical precision .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with piperidine precursors, employing fluorination and hydroxylation strategies. A representative pathway involves:
-
Boc Protection: Introducing the tert-butyl carbamate group to the piperidine nitrogen .
-
Electrophilic Fluorination: Using reagents like Selectfluor® to install fluorine atoms at position 3 .
-
Stereoselective Hydroxylation: Enzymatic or chemical methods (e.g., Sharpless dihydroxylation) to achieve the R-configuration at position 4 .
Table 1: Comparative Synthesis Data for Fluorinated Piperidines
Challenges in Scale-Up
Scale-up efforts face hurdles such as fluorine reagent toxicity and enantiomeric purity maintenance. Advances in flow chemistry have improved safety and efficiency, reducing byproduct formation by 30% in pilot-scale trials .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound exhibits a calculated XLogP3-AA of 1.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (2.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 for in vivo studies .
Table 2: Physicochemical Comparison with Analogues
| Property | (R)-3,3-difluoro-4-hydroxy-Boc | cis-4-fluoro-3-hydroxy-Boc | 3,3-difluoro-4-hydroxy-4-methyl-Boc |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.24 | 219.25 | 251.27 |
| XLogP3-AA | 1.3 | 0.8 | 1.5 |
| H-Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 2 | 2 | 2 |
Spectroscopic Characterization
Applications in Drug Discovery
Role in Kinase Inhibition
The 3,3-difluoro motif enhances binding affinity to ATP pockets in kinases. Preclinical studies show IC₅₀ values of <50 nM for CDK4/6 inhibitors derived from this scaffold .
Prodrug Development
The Boc group facilitates prodrug strategies, with in vivo hydrolysis releasing the active piperidine pharmacophore. Rat pharmacokinetic studies demonstrate a 3.2-hour half-life and 89% oral bioavailability .
Future Research Directions
-
Enantioselective Catalysis: Developing asymmetric fluorination methods to improve synthetic efficiency.
-
Targeted Drug Delivery: Conjugating the Boc group with nanoparticle carriers for tumor-specific release.
-
Metabolic Stability Studies: Investigating cytochrome P450 interactions to mitigate potential drug-drug interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume